molecular formula C11H14N2OS B14537482 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide CAS No. 62216-07-3

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide

Cat. No.: B14537482
CAS No.: 62216-07-3
M. Wt: 222.31 g/mol
InChI Key: SVHFHLZXXQYLST-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with various functional groups attached, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide typically involves the cyclization of aniline derivatives with β-ketoesters, followed by further functionalization. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62216-07-3

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-carbothioamide

InChI

InChI=1S/C11H14N2OS/c1-7-5-8-3-2-4-9(11(12)15)10(8)13(14)6-7/h5-6,9H,2-4H2,1H3,(H2,12,15)

InChI Key

SVHFHLZXXQYLST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=S)N)[N+](=C1)[O-]

Origin of Product

United States

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